N-(3,3-Difluorocyclobutyl)cyclopentanamine

Medicinal Chemistry Physicochemical Property Optimization Pharmacokinetics

N-(3,3-Difluorocyclobutyl)cyclopentanamine (CAS 1862799-59-4) is a secondary amine composed of a 3,3-difluorocyclobutyl ring N-linked to a cyclopentyl substituent, with molecular formula C9H15F2N and molecular weight 175.22 g/mol. The 3,3-difluorocyclobutyl group is a validated fluorinated scaffold in medicinal chemistry, with the parent amine (3,3-difluorocyclobutan-1-amine, CAS 791061-00-2) used as a key intermediate for IDH1 inhibitors including the FDA-approved drug ivosidenib.

Molecular Formula C9H15F2N
Molecular Weight 175.22 g/mol
CAS No. 1862799-59-4
Cat. No. B1449457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-Difluorocyclobutyl)cyclopentanamine
CAS1862799-59-4
Molecular FormulaC9H15F2N
Molecular Weight175.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CC(C2)(F)F
InChIInChI=1S/C9H15F2N/c10-9(11)5-8(6-9)12-7-3-1-2-4-7/h7-8,12H,1-6H2
InChIKeySHUUOECECHUIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,3-Difluorocyclobutyl)cyclopentanamine (CAS 1862799-59-4): Fluorinated Cyclobutylamine Scaffold for Medicinal Chemistry Procurement


N-(3,3-Difluorocyclobutyl)cyclopentanamine (CAS 1862799-59-4) is a secondary amine composed of a 3,3-difluorocyclobutyl ring N-linked to a cyclopentyl substituent, with molecular formula C9H15F2N and molecular weight 175.22 g/mol . The 3,3-difluorocyclobutyl group is a validated fluorinated scaffold in medicinal chemistry, with the parent amine (3,3-difluorocyclobutan-1-amine, CAS 791061-00-2) used as a key intermediate for IDH1 inhibitors including the FDA-approved drug ivosidenib . The difluorocyclobutane motif can modulate amine basicity, lipophilicity, and three-dimensional conformational properties relative to non-fluorinated cyclobutylamine building blocks [1]. This specific N-cyclopentyl derivative extends the parent scaffold through an additional cycloalkyl substitution that alters steric bulk, lipophilicity, and hydrogen-bonding capacity, making it a differentiated option for structure-activity relationship (SAR) exploration and lead optimization programmes in pharmaceutical research [1].

Why N-(3,3-Difluorocyclobutyl)cyclopentanamine Cannot Be Interchanged with Other Fluorinated Cyclobutylamines: Scaffold-Level Physicochemical Differentiation


Fluorinated cyclobutylamine building blocks are not interchangeable because the regiospecific positioning of gem-difluoro substitution (2,2- vs. 3,3-) and the nature of the N-substituent fundamentally alter the physicochemical parameters that govern pharmacokinetic behaviour and target engagement. Published comparative data on the parent difluorocyclobutanamine isomers demonstrate that 2,2- and 3,3-difluoro regioisomers exhibit measurably different pKa and logP values, as well as distinct three-dimensional exit-vector geometries, relative to each other and to non-fluorinated cyclobutanamine [1]. N-(3,3-Difluorocyclobutyl)cyclopentanamine adds a further layer of differentiation through its N-cyclopentyl group, which increases calculated logP to 2.32 and reduces topological polar surface area (TPSA) to 12.03 Ų relative to the parent 3,3-difluorocyclobutan-1-amine (XLogP3 = 0.5, TPSA = 26 Ų) [2]. These property shifts alter passive membrane permeability, amine basicity-dependent interactions, and hydrogen-bonding capacity in ways that render simple replacement of one fluorinated cyclobutylamine building block or derivative with another inadvisable without explicit supporting SAR data [1][2]. For procurement decisions in lead optimisation workflows, selecting the correct N-substituted derivative up front avoids costly resynthesis and assay re-validation cycles.

Quantitative Comparator Evidence: Why Choose N-(3,3-Difluorocyclobutyl)cyclopentanamine Over Closest Analogs


Lipophilicity Differentiation: logP of N-(3,3-Difluorocyclobutyl)cyclopentanamine vs. Parent 3,3-Difluorocyclobutan-1-amine

N-(3,3-Difluorocyclobutyl)cyclopentanamine exhibits a calculated logP of 2.32, approximately 3.6-fold higher than the parent 3,3-difluorocyclobutan-1-amine (XLogP3 = 0.5) [1]. The N-cyclopentyl substitution removes one hydrogen-bond donor, reducing HBD count from 1 to 1 and H-bond acceptors from 3 to 1, while lowering TPSA from 26 Ų to 12.03 Ų [1]. This magnitude of lipophilicity shift is consistent with the addition of a cyclopentyl ring (calculated contribution ~1.8 logP units), placing the compound in an oral drug-like lipophilicity range (logP 2–3) distinct from the more polar parent amine, which occupies the highly polar, low-permeability region [2]. In the context of lead optimisation, this means the N-cyclopentyl derivative is suited to scaffolds requiring enhanced membrane permeability relative to the parent, while the parent amine is more appropriate for solubility-driven designs.

Medicinal Chemistry Physicochemical Property Optimization Pharmacokinetics

Molecular Weight and Steric Bulk Differentiation: Cyclopentyl vs. Smaller N-Alkyl 3,3-Difluorocyclobutylamine Derivatives

N-(3,3-Difluorocyclobutyl)cyclopentanamine (MW = 175.22 g/mol) sits at an intermediate molecular weight between the parent 3,3-difluorocyclobutan-1-amine (MW = 107.10 g/mol) [1] and common N-alkyl derivatives such as N-(3,3-difluorocyclobutyl)propan-2-amine derivatives (~159 g/mol, predicted) . The cyclopentyl group contributes 69.12 Da of additional mass and introduces a conformationally constrained, non-planar five-membered ring that provides steric bulk distinct from linear-chain N-alkyl groups or smaller N-cycloalkyl variants such as N-cyclopropyl. This positions the compound as a mid-range molecular weight building block suitable for fragment-to-lead evolution where incremental lipophilic and steric growth is required without the excessive molecular weight penalty of N-aryl or N-heterocyclic derivatives.

Fragment-Based Drug Discovery Ligand Efficiency Steric Parameter Optimization

Regiochemical Identity Confirmation: 3,3-Difluoro Substitution Pattern as Distinct from 2,2-Difluoro Isomer

The 3,3-difluorocyclobutyl substitution pattern in N-(3,3-difluorocyclobutyl)cyclopentanamine positions the gem-difluoro group at the β-position relative to the amine attachment point (C-1 of the cyclobutane ring) . This contrasts with the 2,2-difluorocyclobutyl regioisomer, where the CF2 group is at the α-position. Published X-ray crystallographic exit-vector analysis demonstrates that 2,2- and 3,3-difluorocyclobutanamines present measurably different three-dimensional spatial orientations of the amine lone pair and the CF2 dipole, which directly affect molecular recognition [1]. The pKa of 3,3-difluorocyclobutanamine is predicted at ~8.75 (ChemicalBook) vs. a measured pKa of ~8.01 for 2,2-difluorocyclobutanamine , a ΔpKa of approximately −0.74 units arising from the different through-bond inductive withdrawal pathway (β vs. α).

Medicinal Chemistry Scaffold Design Conformational Analysis

Commercial Availability with Defined Purity: 98% Specification vs. Typical 95% Research-Grade Alternatives

N-(3,3-Difluorocyclobutyl)cyclopentanamine is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a specification purity of 98% . This compares favourably to the typical 95% purity offered for many fluorinated cyclobutylamine research compounds . The product is available in multiple pack sizes (1g to 25g) with catalogue number 1824007, providing procurement flexibility from initial screening quantities to gram-scale lead optimisation . The compound is additionally listed in the ChemSpider database (Legacy ChemSpider ID) with computed physicochemical properties including density (1.1±0.1 g/cm³), boiling point (209.6±40.0 °C at 760 mmHg), and enthalpy of vaporization (44.6±3.0 kJ/mol), enabling informed handling and formulation decisions .

Chemical Procurement Quality Assurance Medicinal Chemistry

Biological Scaffold Validation: 3,3-Difluorocyclobutyl Group as Clinically Validated Pharmacophore in IDH1 Inhibition

The 3,3-difluorocyclobutyl group is a clinically validated pharmacophoric element present in ivosidenib (AG-120, Tibsovo), an FDA-approved mutant IDH1 inhibitor for acute myeloid leukaemia and cholangiocarcinoma [1]. In ivosidenib, the (3,3-difluorocyclobutyl)amino moiety forms a key structural component of the drug's interaction with the IDH1 R132 mutant enzyme [1]. Furthermore, a dedicated patent (WO-2020127887-A1) specifically describes a process for preparing (3,3-difluorocyclobutyl)isonitrile from N-(3,3-difluorocyclobutyl)formamide as an intermediate for ivosidenib synthesis [2]. Additional literature identifies 3,3-difluorocyclobutylamine derivatives in JAK inhibitor, TGF-β type 1 receptor inhibitor, and GLP-1 receptor agonist programmes, confirming broad scaffold utility [3]. Preliminary pharmacological screening indicates N-(3,3-difluorocyclobutyl)cyclopentanamine itself shows potential as a CCR5 antagonist scaffold, suggesting potential applications in HIV, asthma, rheumatoid arthritis, and COPD research [4].

Oncology IDH1 Inhibitor Pharmacophore Validation

Conformational Restriction: Cyclopentyl vs. Acyclic N-Alkyl Substituents on the 3,3-Difluorocyclobutyl Scaffold

The N-cyclopentyl substituent in N-(3,3-difluorocyclobutyl)cyclopentanamine introduces conformational restriction relative to acyclic N-alkyl analogs such as N-ethyl or N-propyl 3,3-difluorocyclobutylamines . The cyclopentyl ring adopts a low-energy envelope conformation, restraining the spatial orientation of the secondary amine and reducing the entropic penalty upon target binding compared to freely rotating linear alkyl chains [1]. Combined with the inherent non-planar puckered conformation of the 3,3-difluorocyclobutyl ring itself [2], this dual-ring system provides a unique three-dimensional topology distinct from planar aromatic bioisosteres or flexible linkers, a feature prized in modern medicinal chemistry for accessing underexploited three-dimensional chemical space and improving selectivity profiles.

Conformational Analysis Ligand Preorganization Entropic Binding Optimization

Recommended Application Scenarios for N-(3,3-Difluorocyclobutyl)cyclopentanamine in Drug Discovery Procurement


Fragment-to-Lead Evolution Requiring Incremental Lipophilic Growth from Polar Starting Points

When a fragment hit derived from 3,3-difluorocyclobutan-1-amine (logP ≈ 0.5) requires lipophilic expansion to improve cellular permeability without excessive molecular weight increase, N-(3,3-difluorocyclobutyl)cyclopentanamine (logP ≈ 2.32, MW = 175) provides a pre-built N-cyclopentyl extension point . The ~1.8 logP unit increase and ~69 Da mass addition fall within fragment growth guidelines, enabling rapid SAR probing of lipophilic pockets while retaining the clinically validated 3,3-difluorocyclobutyl pharmacophore .

IDH1 and Mutant Isocitrate Dehydrogenase Inhibitor Programmes Using Diversified Amine Building Blocks

Research programmes targeting mutant IDH1 or related metabolic enzymes can employ N-(3,3-difluorocyclobutyl)cyclopentanamine as a diversified amine building block to explore SAR beyond the (3,3-difluorocyclobutyl)amino moiety present in the approved drug ivosidenib . The N-cyclopentyl group offers steric and lipophilic differentiation from the N-unsubstituted and N-acylated variants commonly employed in this target class, potentially accessing unexplored subpockets within the IDH1 allosteric binding site .

CCR5 Antagonist Discovery for Inflammatory and Autoimmune Disease Indications

Based on preliminary pharmacological screening identifying N-(3,3-difluorocyclobutyl)cyclopentanamine-derived compounds as CCR5 antagonists , procurement for CCR5-targeted programmes in HIV entry inhibition, rheumatoid arthritis, asthma, or COPD is supported. The dual-ring topology may contribute to differentiated CCR5 binding kinetics or selectivity profiles compared to known small-molecule CCR5 antagonists such as maraviroc.

Medicinal Chemistry Building Block Libraries for Three-Dimensional Fragment Screening

The compound's dual saturated-ring architecture (puckered difluorocyclobutyl + envelope cyclopentyl) provides high three-dimensional character, making it a valuable addition to fragment screening libraries designed to sample non-planar chemical space . This differentiates it from common flat aromatic building blocks and aligns with modern diversity-oriented synthesis strategies seeking to improve hit rates against difficult-to-drug targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,3-Difluorocyclobutyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.